molecular formula C22H18F3N7O B6532536 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 920405-88-5

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B6532536
CAS No.: 920405-88-5
M. Wt: 453.4 g/mol
InChI Key: ZGXKTEIGUAXXOW-UHFFFAOYSA-N
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Description

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a phenyl group and a piperazine moiety substituted with a 3-(trifluoromethyl)benzoyl group. This structure combines a rigid aromatic system with a flexible piperazine linker, which is often exploited in medicinal chemistry to enhance binding affinity and selectivity toward biological targets such as kinases or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7O/c23-22(24,25)16-6-4-5-15(13-16)21(33)31-11-9-30(10-12-31)19-18-20(27-14-26-19)32(29-28-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXKTEIGUAXXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Pyrazolo-Triazolopyrimidine Derivatives (e.g., 5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, 6b)
  • Core Structure : The target compound shares a triazolo-pyrimidine core with analogs like 6b but differs in substituents. While 6b features a trifluoromethyl group directly on the triazolo ring, the target compound incorporates a phenyl group at the same position and a trifluoromethylbenzoyl-piperazine side chain .
  • Synthetic Routes : Both compounds derive from hydrazinyl intermediates (e.g., compound 3 in ), but the target compound’s synthesis likely involves coupling reactions with benzoyl chlorides, whereas 6b is formed via condensation with trifluoroacetic acid .
2.1.2. Piperazine-Linked Trifluoromethyl Derivatives (e.g., Compound 3 in )
  • Structural Divergence: The target compound’s piperazine is substituted with a benzoyl group, unlike compound 3 (methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate), which features a long aliphatic ester chain .
  • Functional Implications : The ester group in compound 3 may confer higher solubility in polar solvents, while the aromatic benzoyl group in the target compound could enhance π-π stacking interactions with hydrophobic protein pockets .

Functional Analogs

2.2.1. Kinase Inhibitors with Triazolopyrimidine Cores

Triazolopyrimidines are well-documented kinase inhibitors (e.g., JAK2 or EGFR inhibitors). The target compound’s triazolo-pyrimidine core resembles these agents but distinguishes itself through the phenyl and trifluoromethylbenzoyl-piperazine substituents, which may modulate selectivity. For instance, bulkier substituents like the benzoyl group could reduce off-target effects compared to simpler alkyl chains .

2.2.2. Piperazine-Based Antagonists

Compounds like 1-(4-(trifluoromethyl)phenyl)piperazine (compound 2 in ) are common in serotonin receptor ligands. The target compound’s benzoyl substitution likely shifts its activity away from GPCRs toward enzymatic targets due to steric and electronic differences .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine Phenyl, 3-(trifluoromethyl)benzoyl-piperazine Kinase inhibition, enhanced selectivity
6b () Pyrazolo-triazolo[4,3-c]pyrimidine Trifluoromethyl Anticancer, antiviral
Compound 3 () Piperazine Aliphatic ester, trifluoromethylphenyl GPCR modulation, solubility

Notes

Synthesis Challenges : The target compound’s benzoyl-piperazine side chain requires precise coupling conditions (e.g., BOP/NEt₃ in DCM as in ), which may affect yield compared to simpler analogs .

Contradictions in Evidence : emphasizes triazolo-pyrimidine derivatives for enzymatic targets, while focuses on piperazine-based GPCR ligands. This suggests the target compound’s activity could vary significantly depending on substituent placement.

Data Limitations : The provided evidence lacks direct pharmacological data for the target compound. Comparisons are inferred from structural analogs, necessitating further experimental validation.

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